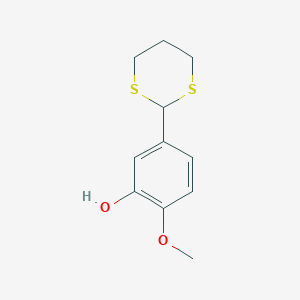
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- is an organic compound that features a phenolic structure substituted with a 1,3-dithian-2-yl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dithian-2-yl)-2-methoxyphenol typically involves the chlorination of 1,3-dithiane to form 2-chloro-1,3-dithiane, which then undergoes electrophilic aromatic substitution with 2-methoxyphenol. The reaction conditions often include the use of N-chlorosuccinimide as the chlorinating agent and various solvents such as tetrahydrofuran (THF) in the presence of sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiane group, yielding the corresponding phenol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding phenol without the dithiane group.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- involves its interaction with various molecular targets. The dithiane group can act as a protecting group for carbonyl compounds, allowing for selective reactions at other sites. Additionally, the phenolic and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
類似化合物との比較
Similar Compounds
4-(1,3-Dithian-2-yl)phenol: Similar structure but lacks the methoxy group.
2-(1,3-Dithian-2-yl)phenol: Similar structure but with the dithiane group in a different position.
5-(1,3-Dithian-2-yl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group .
Uniqueness
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- is unique due to the presence of both the dithiane and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
CAS番号 |
110815-90-2 |
|---|---|
分子式 |
C11H14O2S2 |
分子量 |
242.4 g/mol |
IUPAC名 |
5-(1,3-dithian-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C11H14O2S2/c1-13-10-4-3-8(7-9(10)12)11-14-5-2-6-15-11/h3-4,7,11-12H,2,5-6H2,1H3 |
InChIキー |
UQWDILQRUGDQNI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2SCCCS2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


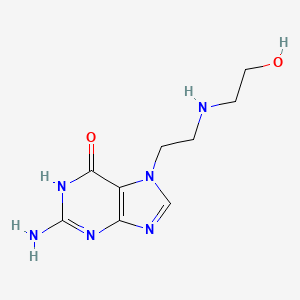
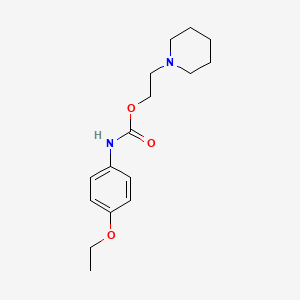
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
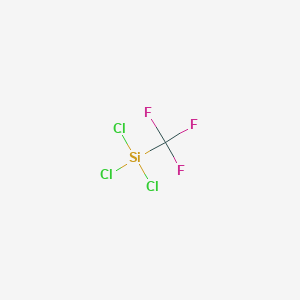
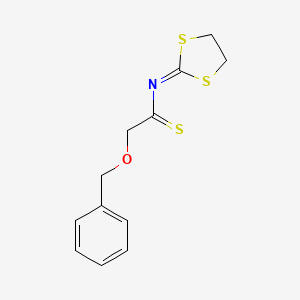
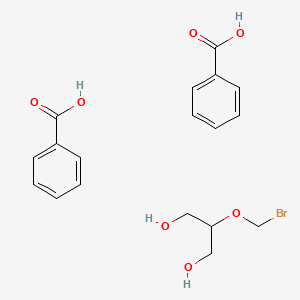

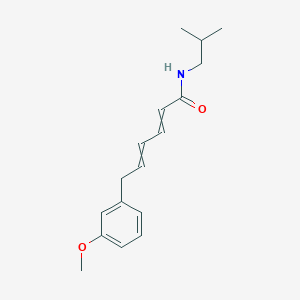
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
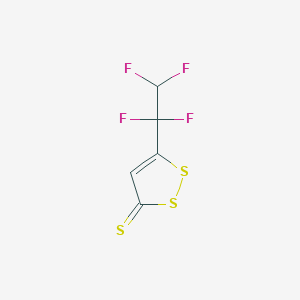
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
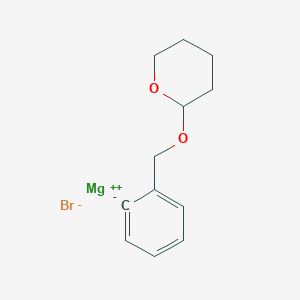
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
